1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a core structure found in various derivatives being explored for their potential as anticancer agents. Studies have shown that these derivatives can exhibit promising antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 []. Their mechanism of action is believed to involve disrupting microtubule dynamics, a crucial process for cell division and survival [].
Research suggests that 1H-pyrrolo[3,2-c]pyridine derivatives target the colchicine-binding site on tubulin, a key protein involved in microtubule formation. By binding to this site, they interfere with tubulin polymerization, leading to the disruption of microtubule assembly and ultimately causing cell cycle arrest and apoptosis (programmed cell death) [].
While the initial research on 1H-pyrrolo[3,2-c]pyridin-2(3H)-one derivatives as anticancer agents is promising, further investigations are needed. These include:
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol. This compound features a nitrogen-containing bicyclic framework that endows it with diverse chemical reactivity and biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
Currently, there is no scientific research available on the specific mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. However, the pyrrolopyridinone scaffold has been explored for its potential to target various biological processes []. Some derivatives have shown activity against cancer cells by disrupting microtubule dynamics, essential for cell division. Further research is needed to determine if 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one possesses similar properties.
Research has identified 1H-pyrrolo[3,2-c]pyridin-2(3H)-one as having significant biological activities:
Several synthetic methods have been developed for 1H-pyrrolo[3,2-c]pyridin-2(3H)-one:
The unique properties of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one make it suitable for various applications:
Interaction studies have highlighted the binding affinity of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one with various biological targets. The compound's ability to inhibit FGFRs suggests it interacts effectively with these receptors' active sites. Additionally, its interactions at the colchicine-binding site on tubulin indicate potential mechanisms for disrupting microtubule dynamics in cancer cells.
Several compounds share structural similarities with 1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Biological Activity |
---|---|---|
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.94 | Anticancer properties |
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.86 | Antimicrobial activity |
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.82 | Anti-inflammatory effects |
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride | 0.76 | Antiparasitic properties |
These compounds